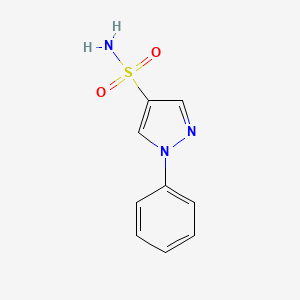

1-phenyl-1H-pyrazole-4-sulfonamide

Vue d'ensemble

Description

“1-phenyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C9H8N2 . It belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems . The synthesized compounds are usually characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonamide” has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have been studied for their chemical reactivity. They are known to undergo nucleophilic and electrophilic substitution reactions . The specific reactions that “1-phenyl-1H-pyrazole-4-sulfonamide” undergoes would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-pyrazole-4-sulfonamide” can be inferred from its molecular structure. It is a pyrazole derivative with a sulfonamide group, which may influence its solubility, acidity, and reactivity .Applications De Recherche Scientifique

Antiproliferative Activities

Research has shown that certain pyrazole-sulfonamide derivatives, including 1-phenyl-1H-pyrazole-4-sulfonamide, have been synthesized and tested for their in vitro antiproliferative activities. These compounds have demonstrated significant effects, particularly against rat brain tumor cells (C6), with some exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibition

1-Phenyl-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. These studies indicate that these compounds, including their metal complexes, exhibit significant inhibition of these isozymes, which is a crucial target in treating various diseases like glaucoma and some forms of cancer (Büyükkıdan et al., 2017).

Anticancer Potential

Derivatives of 1-phenyl-1H-pyrazole-4-sulfonamide have been studied for their potential anticancer properties. These studies include investigations into their structural characterization and in vitro anticancer evaluation against various cell lines, including Ehrlich ascites carcinoma cells (EAC). Some compounds in this class have shown promising results, outperforming reference drugs in certain cases (El-Gaby et al., 2017).

Antibacterial and Antioxidant Activities

In addition to its anticancer properties, 1-phenyl-1H-pyrazole-4-sulfonamide derivatives have also been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds have displayed significant activities against various bacterial and fungal strains, as well as notable free radical scavenging abilities (Badgujar et al., 2018).

Fluorescent pH Sensors

Pyrazoline derivatives, related to 1-phenyl-1H-pyrazole-4-sulfonamide, have been investigated as potential "off-on-off" fluorescent pH sensors. These studies suggest that these compounds can act as efficient pH sensors in various areas like biological, environmental, and medical fields due to their intramolecular charge transfer (ICT) properties and fluorescence response to pH changes (Bozkurt et al., 2018).

Safety And Hazards

Orientations Futures

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthetic methodologies for pyrazole derivatives.

Propriétés

IUPAC Name |

1-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKISLJLPSFGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-4-sulfonamide | |

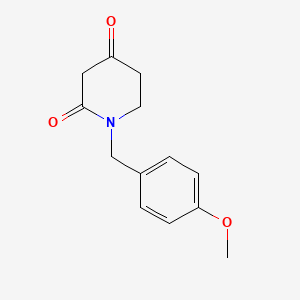

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)

![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)